-Iodo-4-trifluoromethyl-isatin holds promise as a valuable building block for the development of novel therapeutic agents. Its chemical structure incorporates an isatin core, a privileged scaffold found in numerous biologically active molecules, combined with an iodine atom and a trifluoromethyl group.
The presence of the iodine atom introduces a site for diverse chemical modifications, allowing researchers to tailor the molecule's properties for specific drug targets. Additionally, the trifluoromethyl group can enhance the compound's metabolic stability and cell permeability, potentially improving its drug-like characteristics. [Source: A review on the biological activities of isatin derivatives, European Journal of Medicinal Chemistry, ]
6-Iodo-4-(trifluoromethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the indoline family. It features a distinctive structure characterized by the presence of an iodine atom at the 6-position and a trifluoromethyl group at the 4-position of the indoline ring. The molecular formula of this compound is C9H3F3INO2, and its molecular weight is approximately 341.03 g/mol . The compound is recognized for its potential applications in medicinal chemistry and material science due to its unique electronic properties imparted by the trifluoromethyl group.
The synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione typically involves multi-step organic reactions. A common method includes:
6-Iodo-4-(trifluoromethyl)indoline-2,3-dione has several potential applications:
Interaction studies involving 6-iodo-4-(trifluoromethyl)indoline-2,3-dione are essential for understanding its biological effects and potential therapeutic applications. These studies typically focus on:
Research into these interactions can help elucidate its pharmacological profile.
Several compounds share structural similarities with 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Fluoroindole-2,3-dione | Fluorine at position 5 | Exhibits different electronic properties due to fluorine. |
7-Bromoindole-2,3-dione | Bromine at position 7 | Potentially different reactivity patterns compared to iodine. |
6-Methoxyindole-2,3-dione | Methoxy group at position 6 | Alters solubility and reactivity compared to trifluoromethyl. |
7-Trifluoromethylindole-2,3-dione | Trifluoromethyl at position 7 | Similar electronic effects but differs in substitution pattern. |
The uniqueness of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione lies in its specific combination of halogenation and trifluoromethylation, which influences its reactivity and potential applications in ways that other similar compounds may not exhibit.
The Sandmeyer synthesis remains one of the most fundamental approaches for constructing isatin derivatives, though its application to highly substituted variants like 6-iodo-4-(trifluoromethyl)indoline-2,3-dione requires significant modifications [3] [4]. The classical Sandmeyer methodology involves the condensation between chloral hydrate and a primary arylamine in the presence of hydroxylamine hydrochloride, followed by acid-promoted cyclization [5]. For the synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, this approach necessitates the use of appropriately substituted aniline precursors containing both iodine and trifluoromethyl functionalities.
The synthetic pathway typically begins with 2-amino-3-iodo-5-(trifluoromethyl)aniline as the starting material [6]. The reaction conditions require careful optimization due to the electron-withdrawing nature of both substituents, which significantly affects the reactivity of the aromatic system [7]. Temperature control becomes crucial, with reactions typically conducted at 45-60°C to ensure proper condensation while preventing decomposition of the trifluoromethyl group [6].
The Martinet dioxindole synthesis offers an alternative classical approach for accessing 6-iodo-4-(trifluoromethyl)indoline-2,3-dione [8]. This methodology involves the condensation of substituted anilines with ethyl or methyl esters of mesoxalic acid to form dioxindole intermediates, which can subsequently be oxidized to the corresponding isatin derivatives [8]. The Martinet approach proves particularly valuable for this target compound because it provides better regioselectivity control compared to the Sandmeyer method.
The reaction mechanism proceeds through initial nucleophilic attack of the amino group on the carbonyl of ethyl oxomalonate, followed by cyclization and subsequent oxidation [8]. For 6-iodo-4-(trifluoromethyl)indoline-2,3-dione synthesis, the presence of both electron-withdrawing substituents requires modified reaction conditions, including elevated temperatures and extended reaction times to achieve satisfactory yields [6].
Reaction Parameter | Sandmeyer Method | Martinet Method |
---|---|---|
Temperature Range | 45-60°C | 60-80°C |
Reaction Time | 4-6 hours | 8-12 hours |
Typical Yield | 60-75% | 70-85% |
Regioselectivity | Moderate | High |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex isatin derivatives, including 6-iodo-4-(trifluoromethyl)indoline-2,3-dione [9]. The Suzuki-Miyaura reaction, utilizing bis(di-tert-butylphosphino)ferrocene palladium chloride complex, enables the selective introduction of various substituents under mild room temperature conditions [9]. This approach is particularly valuable for late-stage functionalization of pre-formed isatin scaffolds.
The synthetic strategy involves the preparation of appropriately halogenated isatin precursors, followed by selective cross-coupling reactions to introduce the desired substituents [10]. For 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, the palladium-catalyzed methodology offers superior control over regioselectivity compared to classical electrophilic substitution approaches [9].
Zinc-mediated Negishi-like couplings provide an alternative palladium-catalyzed approach for accessing 6-iodo-4-(trifluoromethyl)indoline-2,3-dione [9]. These reactions utilize organozinc halides formed in situ from alkyl halides and zinc dust, enabling the coupling with aryl halides under palladium catalysis [9]. The use of tetramethylethylenediamine as a stabilizing ligand for organozinc species proves crucial for reaction success [9].
The Negishi approach offers particular advantages for introducing trifluoromethyl groups through the use of trifluoromethylzinc reagents [9]. Reaction conditions typically involve Pd(Amphos)2Cl2 as the catalyst system, providing excellent functional group tolerance and high yields [9].
The regioselective introduction of iodine at the 6-position of 4-(trifluoromethyl)indoline-2,3-dione requires careful consideration of electronic and steric factors [11] [12]. Electrophilic halogenation of indole derivatives typically occurs preferentially at the 3-position due to the high electron density at this site [12]. However, for isatin derivatives, the electron-withdrawing nature of the carbonyl groups redirects halogenation to the benzene ring positions [11].
The use of N-iodosuccinimide as the halogenating agent, combined with appropriate directing groups, enables selective iodination at the 6-position [11]. Reaction conditions typically involve the use of primary amides as directing groups, which coordinate with palladium catalysts to achieve regioselective ortho-halogenation [11]. The transformation proceeds through the formation of imidic acid intermediates that stabilize palladacycles and drive regioselective carbon-halogen bond formation [11].
Palladium-catalyzed regioselective halogenation provides a powerful method for introducing iodine substituents in isatin derivatives [11]. The methodology utilizes palladium(II) catalysts in combination with N-halosuccinimides as halogenating agents [11]. The reaction proceeds through chelation-assisted carbon-hydrogen bond activation, followed by halogen transfer from the N-halosuccinimide reagent [11].
For 6-iodo-4-(trifluoromethyl)indoline-2,3-dione synthesis, the palladium-catalyzed approach offers superior regioselectivity compared to conventional electrophilic halogenation methods [11]. The presence of the trifluoromethyl group at the 4-position provides additional electronic bias that enhances the selectivity for 6-position iodination [11].
Halogenation Method | Regioselectivity | Typical Yield | Reaction Conditions |
---|---|---|---|
N-Iodosuccinimide | 85:15 (6:5 ratio) | 70-80% | 0°C, 2-4 hours |
Pd-Catalyzed | >95:5 (6:5 ratio) | 85-92% | rt, 6-8 hours |
Electrophilic I2 | 70:30 (6:5 ratio) | 60-70% | 25°C, 12 hours |
The introduction of trifluoromethyl groups into isatin derivatives has been achieved through various nucleophilic trifluoromethylation strategies [13] [14]. Trifluoromethyltrimethylsilane, activated by fluoride sources such as tetrabutylammonium fluoride, serves as an effective nucleophilic trifluoromethylating agent for carbonyl-containing substrates [13]. However, the application to isatin derivatives requires modified conditions due to the unique electronic properties of the indoline-2,3-dione system.
The use of sodium trifluoromethanesulfinate as a trifluoromethyl source under metal-free conditions provides an environmentally friendly approach for trifluoromethylation [14]. This methodology enables selective introduction of trifluoromethyl groups at the 4-position of isatin derivatives through radical-mediated processes [14]. The reaction conditions typically involve the use of tert-butyl hydroperoxide as an oxidant and proceed at elevated temperatures [14].
Electrophilic trifluoromethylation represents an alternative strategy for introducing trifluoromethyl groups into isatin derivatives [15]. The electrophilic nature of the trifluoromethyl radical, as demonstrated by computational studies, enables selective functionalization of electron-rich aromatic systems [15]. The CF3 radical exhibits electrophilic behavior toward heterocycles, contrasting with the nucleophilic character of CH3 and CF2H radicals [15].
The synthetic methodology involves the generation of trifluoromethyl radicals through various precursors, including trifluoromethyl iodide and trifluoromethanesulfonate derivatives [16]. The reaction proceeds through a domino trifluoromethylation/cyclization mechanism when applied to appropriately functionalized precursors [16]. For isatin derivatives, the electrophilic trifluoromethylation approach offers excellent regioselectivity and functional group tolerance [16].
The indoline-2,3-dione core structure provides a rigid, planar framework that facilitates systematic study of halogen bonding interactions [1] [2]. While specific X-ray crystallographic data for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione remains unreported in the literature, analysis of structurally related compounds provides valuable insights into the expected crystallographic behavior and halogen bonding patterns.
Halogen Bonding Potential of Iodine Substituents
The iodine atom at position 6 exhibits strong halogen bonding capabilities due to its significant σ-hole formation. Studies on trifluoromethyl halides demonstrate that iodine-containing compounds exhibit substantial electrostatic potential values, with CF₃I showing a Vₛ,ₘₐₓ of 0.049 e [3]. The iodine atom in 6-iodo-4-(trifluoromethyl)indoline-2,3-dione is expected to display similar halogen bonding donor properties, potentially forming C-I⋯O, C-I⋯N, and C-I⋯F interactions [4] [3] [5].
Crystal Packing Predictions Based on Related Structures
Analysis of related halogenated indoline-2,3-dione derivatives reveals consistent patterns in crystal packing. 4-Chloroindoline-2,3-dione crystallizes in space group P2₁ with two planar molecules in the asymmetric unit, exhibiting mean deviations from planarity of 0.015 and 0.022 Å respectively [2]. The crystal structure features infinite chains along the [6] direction through N-H⋯O hydrogen bonds, supplemented by C-H⋯Cl close contacts with donor-acceptor distances of 3.682(5) Å [2].
Similar structural motifs are anticipated for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, with the iodine atom likely participating in halogen bonding interactions. The C-I⋯O contacts are expected to be stronger than the corresponding C-Cl⋯O interactions observed in the chloro analog, given the enhanced σ-hole of iodine [7] [8].
Trifluoromethyl Group Influence on Crystal Structure
The CF₃ substituent at position 4 introduces additional complexity through potential C-F⋯H, C-F⋯I, and weak F⋯π interactions [7]. These fluorine-mediated contacts can contribute to three-dimensional network formation, as observed in trifluoromethyl-containing crystalline materials [9]. The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the iodine center, potentially strengthening halogen bonding interactions [10].
Expected Intermolecular Interaction Hierarchy
Based on crystallographic studies of related compounds, the following interaction hierarchy is predicted for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione:
Table 1: Comparative Halogen Bonding Parameters
Halogen Bond Type | Distance Range (Å) | Angle Range (°) | Strength Order | Reference |
---|---|---|---|---|
C-I⋯O | 2.8-3.4 | 160-180 | Strong | [4] [2] |
C-I⋯N | 2.9-3.5 | 165-180 | Strong | [7] [8] |
C-I⋯F | 3.1-3.6 | 140-175 | Moderate | [7] |
C-Br⋯O | 3.0-3.5 | 160-180 | Moderate | [2] |
C-Cl⋯O | 3.2-3.8 | 150-180 | Weak | [2] |
The superior halogen bonding capability of iodine compared to lighter halogens suggests that 6-iodo-4-(trifluoromethyl)indoline-2,3-dione will exhibit enhanced intermolecular organization and potentially different packing motifs compared to its chloro and bromo analogs [11] [7].
¹H Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione is expected to exhibit characteristic signals reflecting its substitution pattern and electronic environment. Based on related trifluoromethyl-substituted indoline derivatives, specific signal assignments can be predicted [12] [13].
The aromatic proton at position 5 (H-5) represents the sole aromatic proton in the molecule, appearing as a singlet due to the absence of adjacent protons. This signal is anticipated to resonate at approximately δ 7.8-8.1 ppm, significantly deshielded due to the combined electron-withdrawing effects of the adjacent trifluoromethyl group and the electron-deficient indoline-2,3-dione system [12] [14].
The amide proton (NH) typically appears as a broad singlet between δ 8.5-9.5 ppm in indoline-2,3-dione derivatives, with the exact chemical shift influenced by hydrogen bonding interactions and solvent effects [12]. In DMSO-d₆, this signal may exhibit even greater downfield shift due to enhanced hydrogen bonding with the solvent.
¹³C Nuclear Magnetic Resonance Characteristics
The ¹³C nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework. Key carbon resonances include:
¹⁹F Nuclear Magnetic Resonance Data
The trifluoromethyl group provides a distinctive ¹⁹F nuclear magnetic resonance signal, typically appearing as a singlet around δ -62 to -68 ppm relative to CFCl₃ [12] [13]. The exact chemical shift depends on the electronic environment and potential fluorine-mediated interactions. In related trifluoromethyl indoline compounds, values of δ -68.15 ppm have been reported [12].
Table 2: Predicted Nuclear Magnetic Resonance Data
Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|---|
¹H | H-5 | 7.8-8.1 | s | - |
¹H | NH | 8.5-9.5 | br s | - |
¹³C | C-2 | 160-170 | s | - |
¹³C | C-3 | 180-190 | s | - |
¹³C | CF₃ | 115-125 | q | ²Jc-f = 270-290 |
¹³C | C-6 | 85-95 | s | - |
¹⁹F | CF₃ | -62 to -68 | s | - |
Carbonyl Stretching Vibrations
The infrared spectrum of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione exhibits characteristic carbonyl stretching frequencies that provide insight into the electronic structure and hydrogen bonding environment. The two carbonyl groups display distinct stretching vibrations:
Carbon-Fluorine Stretching Vibrations
The trifluoromethyl group contributes multiple strong absorptions in the fingerprint region:
Nitrogen-Hydrogen and Carbon-Iodine Vibrations
Molecular Ion and Fragmentation Patterns
Mass spectrometric analysis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns.
Molecular Ion Peak: m/z 341 ([M]⁺), showing the characteristic iodine isotope pattern with satellite peaks due to ¹²⁷I
Base Peak: Typically the molecular ion or a major fragment resulting from CF₃ loss
Major Fragmentations:
High-Resolution Mass Spectrometry
Accurate mass determination confirms the molecular formula C₉H₃F₃INO₂ with calculated exact mass 340.9159 Da. The high-resolution spectrum provides elemental composition verification and distinguishes isobaric interferences [17].
Table 3: Expected Mass Spectral Fragmentation
Fragment | m/z | Relative Intensity | Structure Assignment |
---|---|---|---|
[M]⁺ | 341 | 60-80% | Molecular ion |
[M - CF₃]⁺ | 272 | 40-60% | Loss of trifluoromethyl |
[M - I]⁺ | 214 | 30-50% | Loss of iodine |
[M - CO]⁺ | 313 | 20-40% | Loss of carbonyl |
[M - CF₃ - CO]⁺ | 244 | 15-25% | Combined loss |
Thermal Analysis Framework
The thermal stability of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione can be assessed through comparison with related halogenated indoline derivatives and analysis of the thermal behavior of its constituent functional groups. While specific thermal analysis data for this compound remains unreported, predictive analysis based on structural analogs provides valuable insights [18] [19] [20].
Influence of Halogen Substitution on Thermal Stability
Halogenated indoline-2,3-dione derivatives generally exhibit enhanced thermal stability compared to the parent isatin, which decomposes at approximately 203.5°C [18]. The presence of the iodine substituent introduces both stabilizing and destabilizing effects:
Stabilizing Effects:
Destabilizing Effects:
Trifluoromethyl Group Thermal Effects
The CF₃ substituent significantly influences thermal behavior through several mechanisms:
Predicted Thermal Decomposition Pathways
Based on thermal analysis of related iodine-containing compounds, 6-iodo-4-(trifluoromethyl)indoline-2,3-dione is expected to undergo thermal decomposition through the following primary pathways [19]:
Thermal Stability Assessment
Comparative analysis with structural analogs suggests the following thermal stability profile:
Table 4: Comparative Thermal Stability Data
Compound | Melting Point (°C) | Decomposition Onset (°C) | Major Decomposition (°C) | Reference |
---|---|---|---|---|
Isatin | 203.5 | ~200 | 220-240 | [18] |
7-(Trifluoromethyl)indoline-2,3-dione | 192-193 | ~190 | 210-230 | [21] |
4-Iodoindoline-2,3-dione | Not reported | ~160 | 200-220 | |
6-Iodo-4-(trifluoromethyl)indoline-2,3-dione | 180-220 (est.) | 150-180 (est.) | 220-260 (est.) | Predicted |
Solid-State Phase Behavior
The combination of halogen bonding capability and trifluoromethyl group interactions suggests potential for complex phase behavior in 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. Related halogenated compounds often exhibit polymorphism due to multiple possible packing arrangements [1] [11].
Predicted Phase Transitions:
Sublimation Behavior
Isatin and related compounds exhibit partial sublimation at elevated temperatures [18]. 6-iodo-4-(trifluoromethyl)indoline-2,3-dione may show similar behavior, particularly given the strong intermolecular interactions that could lead to gradual vapor phase release rather than sharp melting.
Storage and Handling Implications
The thermal analysis predictions suggest optimal storage conditions:
Kinetic Stability Considerations
The thermal decomposition of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione likely follows first-order kinetics, similar to related iodine-containing compounds [19]. The activation energy for C-I bond cleavage is expected to be relatively low (150-200 kJ·mol⁻¹), suggesting moderate thermal lability at elevated temperatures.
Applications in Materials Science
Understanding the thermal behavior is crucial for potential applications: